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Compound of Interest

Compound Name: 2-(4-Bromophenyl)furan

Cat. No.: B086049

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 2-(4-Bromophenyl)furan. The information presented herein is essential for the
accurate identification, characterization, and quality control of this compound in research and
development settings. This document details predicted nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for
acquiring such spectra.

Compound Information

Property Value

Chemical Name 2-(4-Bromophenyl)furan
CAS Number 14297-34-8

Molecular Formula C10H7Bro

Molecular Weight 223.07 g/mol
Appearance Off-white solid

Melting Point 83-84.5°C

Predicted Spectroscopic Data
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Due to the limited availability of publicly accessible experimental spectra for 2-(4-
Bromophenyl)furan, the following data are predicted based on established principles of
spectroscopy and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR)

The *H NMR spectrum is expected to show signals in the aromatic region, corresponding to the
protons on the furan and bromophenyl rings.

Predicted Chemical

) Multiplicity Number of Protons  Assignment
Shift (6, ppm)
H-2', H-6'
~7.55 Doublet (d) 2H
(Bromophenyl)
H-3', H-5'
~7.50 Doublet (d) 2H
(Bromophenyl)
Doublet of doublets
~7.45 1H H-5 (Furan)
(dd)
Doublet of doublets
~6.70 1H H-3 (Furan)
(dd)
Doublet of doublets
~6.45 1H H-4 (Furan)

(dd)

13C NMR (Carbon NMR)

The 13C NMR spectrum will display signals for the ten carbon atoms of the molecule.
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Predicted Chemical Shift (8, ppm) Assighment

~154.0 C-2 (Furan)

~142.5 C-5 (Furan)

~131.8 C-3', C-5' (Bromophenyl)
~130.0 C-1' (Bromophenyl)
~127.5 C-2', C-6' (Bromophenyl)
~121.0 C-4' (Bromophenyl)
~111.8 C-4 (Furan)

~106.0 C-3 (Furan)

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the aromatic C-H and
C=C bonds, as well as the C-O and C-Br bonds.

Predicted Wavenumber (cm~?) Bond Vibration
3100-3000 Aromatic C-H stretch
1600-1450 Aromatic C=C stretch
1250-1020 C-O-C stretch (furan ring)
1070 C-Br stretch

850-750 C-H out-of-plane bend

Mass Spectrometry (MS)

The mass spectrum, under electron ionization (El), is expected to show a prominent molecular
ion peak. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion
(M+ and M+2 peaks in an approximate 1:1 ratio) will be observed.
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miz Assighment
222/224 [M]* (Molecular ion)
143 [M - Br]*

115 [M - Br - COJ*

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring the spectroscopic

data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of 2-(4-Bromophenyl)furan in approximately 0.6-0.7
mL of a deuterated solvent (e.g., CDClsz or DMSO-de) in a clean, dry NMR tube.

Instrumentation: The data should be acquired on a Fourier Transform NMR spectrometer,
typically operating at a field strength of 300 MHz or higher for *H NMR and 75 MHz or higher
for 3C NMR.

IH NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include
a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2
seconds. Use tetramethylsilane (TMS) as an internal standard (0O ppm).

13C NMR Acquisition: Acquire a proton-decoupled one-dimensional carbon spectrum. A
sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid
sample directly onto the ATR crystal. Ensure good contact between the sample and the
crystal by applying pressure with the built-in clamp.

Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with approximately 100 mg of
dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a
hydraulic press.
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e Acquisition: Record a background spectrum of the empty instrument. Then, place the sample
(ATR or KBr pellet) in the sample holder and acquire the spectrum, typically in the range of
4000-400 cm~1.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solids or after separation by gas chromatography
(GC/MS).

« lonization: Use Electron lonization (El) at 70 eV to generate charged fragments.

o Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass
analyzer (e.g., quadrupole or time-of-flight).

o Data Interpretation: The resulting mass spectrum displays the relative abundance of ions at
different m/z values.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural characterization of 2-(4-
Bromophenyl)furan using the spectroscopic techniques discussed.
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Caption: Workflow for the spectroscopic characterization of 2-(4-Bromophenyl)furan.

» To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 2-(4-
Bromophenyl)furan: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b086049#spectroscopic-data-of-2-4-bromophenyl-
furan]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b086049?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086049?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

